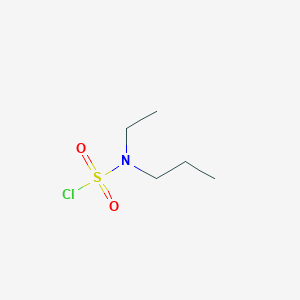

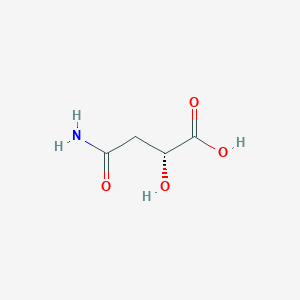

(2R)-4-amino-2-hydroxy-4-oxobutanoic acid

Descripción general

Descripción

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, and conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and spectral data. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Metal-Templated Synthesis : A study by Tieu, Lifa, Katsifis, & Codd (2017) explored the use of a similar compound, 4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoic acid, in the creation of octadentate Zr(IV)-loaded macrocycles. This was achieved through metal-templated synthesis (MTS), which involved the coordination of oxygen-rich bidentate ligands around a metal ion, demonstrating its potential in the development of ligands for PET imaging in cancer.

Biotechnological Synthesis : Aurich et al. (2012) discussed the microbiological production of hydroxy- and oxo-carboxylic acids, including derivatives like 2-oxo-glutaric acid, for use as building blocks in organic synthesis. The study, published in Sub-cellular Biochemistry, highlighted the green synthesis of these compounds using microorganisms and their application in creating hydrophilic triazines and other heterocycles (Aurich et al., 2012).

19F NMR in Peptide Research : Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, incorporating this structure into peptides for sensitive detection using 19F NMR. This research, published in The Journal of Organic Chemistry, illustrates the utility of modified oxobutanoic acid derivatives in studying protein structures (Tressler & Zondlo, 2014).

Molecular Docking and Structural Studies : The study by Vanasundari et al. (2018) involved 4-[(2, 6-dichlorophenyl) amino] 2-methylidene 4-oxobutanoic acid and its applications in molecular docking, providing insights into its potential biological activities. This research from Journal of Molecular Structure suggests the relevance of such compounds in pharmacological studies (Vanasundari et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of (2R)-4-amino-2-hydroxy-4-oxobutanoic acid, also known as (2R,6R)-hydroxynorketamine (HNK), is the NMDA receptor on GABAergic interneurons . This receptor plays a crucial role in synaptic plasticity and memory function.

Mode of Action

This compound acts by antagonizing the NMDA receptors, leading to disinhibition of afferents to glutamatergic principal neurons and an increase in extracellular glutamate levels . This compound also reduces rapid glutamate release at some synapses .

Biochemical Pathways

The compound affects the glutamatergic system , which is involved in most aspects of normal brain function, including cognition, memory, and learning . The reduction in glutamate release is mediated by a retrograde adenosinergic feedback mechanism .

Pharmacokinetics

As a peptide, this compound has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . It undergoes extensive proteolytic cleavage, resulting in a short plasma half-life .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in presynaptic activity and glutamate release . This leads to changes in neuronal signaling, which may contribute to its rapid antidepressant action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-4-amino-2-hydroxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTYFXMXRFYCHM-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033690 | |

| Record name | (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82310-91-6 | |

| Record name | (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2919354.png)

![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)

![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)

![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)